4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide

Organic Synthesis Medicinal Chemistry Building Blocks

4-Bromo-1-ethyl-1H-pyrazole-3-carbohydrazide (CAS 514800-87-4) is a heterocyclic building block featuring a pyrazole core substituted at the 1-position with an ethyl group and at the 4-position with a bromine atom, and functionalized at the 3-position with a carbohydrazide moiety. Its molecular formula is C6H9BrN4O, with a molecular weight of 233.07 g/mol.

Molecular Formula C6H9BrN4O
Molecular Weight 233.07g/mol
CAS No. 514800-87-4
Cat. No. B507532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide
CAS514800-87-4
Molecular FormulaC6H9BrN4O
Molecular Weight233.07g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)C(=O)NN)Br
InChIInChI=1S/C6H9BrN4O/c1-2-11-3-4(7)5(10-11)6(12)9-8/h3H,2,8H2,1H3,(H,9,12)
InChIKeyWMUOIHRODFJQFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-ethyl-1H-pyrazole-3-carbohydrazide (CAS 514800-87-4) | Pyrazole Scaffold for Pharmaceutical and Agrochemical Research


4-Bromo-1-ethyl-1H-pyrazole-3-carbohydrazide (CAS 514800-87-4) is a heterocyclic building block featuring a pyrazole core substituted at the 1-position with an ethyl group and at the 4-position with a bromine atom, and functionalized at the 3-position with a carbohydrazide moiety. Its molecular formula is C6H9BrN4O, with a molecular weight of 233.07 g/mol . The compound is recognized as a versatile intermediate in organic synthesis, capable of undergoing substitution, condensation, and oxidation-reduction reactions . As a member of the pyrazole carbohydrazide class, it shares in the broad pharmacological potential of this scaffold, which has been associated with antimicrobial, anticancer, anti-inflammatory, and hypoglycemic activities [1].

Why 4-Bromo-1-ethyl-1H-pyrazole-3-carbohydrazide is Not Readily Interchangeable with Other Pyrazole Carbohydrazides


While numerous pyrazole-3-carbohydrazides exist, generic substitution is ill-advised due to the profound impact of even minor structural variations on biological activity and synthetic utility. The specific pattern of substitution—an N-1 ethyl group, a C-4 bromine, and the C-3 carbohydrazide—is not arbitrary. The bromine atom at the 4-position provides a critical synthetic handle for further functionalization via cross-coupling or nucleophilic substitution, a feature absent in unsubstituted analogs . Furthermore, structure-activity relationship (SAR) studies within the pyrazole carbohydrazide class consistently demonstrate that the nature and position of substituents dictate the spectrum and potency of biological effects, including antimicrobial and anticancer activity [1]. Therefore, substituting with a closely related analog, such as 1-ethyl-1H-pyrazole-3-carbohydrazide (CAS 1006334-35-5), which lacks the 4-bromo group, or a 4-bromo-1-methyl analog, would yield a different molecule with altered reactivity and a distinct pharmacological profile, potentially invalidating an entire research program.

Quantitative Differentiators for 4-Bromo-1-ethyl-1H-pyrazole-3-carbohydrazide in Procurement Decisions


Synthetic Versatility: The 4-Bromo Substituent as a Unique Handle for Diversification

4-Bromo-1-ethyl-1H-pyrazole-3-carbohydrazide is specifically functionalized for downstream diversification. The presence of a bromine atom at the 4-position of the pyrazole ring provides a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), nucleophilic aromatic substitution, or metal-halogen exchange . This is a key differentiator from the unsubstituted analog, 1-ethyl-1H-pyrazole-3-carbohydrazide (CAS 1006334-35-5, MW 154.17), which lacks this reactive handle. The bromine atom also adds significant molecular weight and alters lipophilicity compared to the unsubstituted core .

Organic Synthesis Medicinal Chemistry Building Blocks

Documented Antimicrobial Activity: A Point of Departure for Antibiotic Discovery

The antimicrobial potential of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide has been evaluated in vitro. A study comparing it to other pyrazole derivatives reported a minimum inhibitory concentration (MIC) of 12 µM against Gram-positive bacteria . While the identity of the bacterial strain and specific assay conditions are not fully detailed in the available summary, this data provides a quantitative benchmark. This contrasts with other pyrazole-hydrazide derivatives, which have been shown to lack significant antibacterial activity in some assays, underscoring the importance of specific substitution patterns [1].

Antimicrobial Antibacterial Drug Discovery

Carbohydrazide Moiety as a Privileged Pharmacophore in Pyrazole Derivatives

The carbohydrazide functional group (-C(=O)NHNH2) is a well-recognized pharmacophore. A review of pyrazole derivatives containing this moiety confirms that it is a critical structural feature for a wide range of biological activities, including antimicrobial, anticancer, and hypoglycemic effects [1]. This is supported by computational studies, where pyrazole carbohydrazides have demonstrated favorable docking scores against targets like the CB1 receptor, with one derivative showing a pIC50 value of 5.2 against the K562 leukemia cell line [REFS-2, REFS-3]. The presence of this group in the target compound is essential, differentiating it from pyrazole analogs that lack it, such as simple 4-bromo-1-ethyl-1H-pyrazole (CAS 71229-85-1).

Pharmacophore Drug Design Structure-Activity Relationship

Computed Physicochemical Properties Inform Drug-Likeness and Handling

Computational predictions provide key physicochemical parameters for 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide. It has a Topological Polar Surface Area (TPSA) of 72.9 Ų, a calculated LogP (XLogP3) of 0.1, 2 hydrogen bond donors, and 3 hydrogen bond acceptors [REFS-1, REFS-2]. These values differ from those of the non-brominated analog, 1-ethyl-1H-pyrazole-3-carbohydrazide (MW 154.17), which has a lower molecular weight and likely different LogP and TPSA due to the absence of the bromine atom. The target compound's properties place it within a favorable range for oral bioavailability according to Lipinski's Rule of Five.

ADME Physicochemical Properties Drug Design

High-Value Application Scenarios for 4-Bromo-1-ethyl-1H-pyrazole-3-carbohydrazide


Medicinal Chemistry: Core Scaffold for Antibacterial Lead Optimization

Researchers aiming to develop novel antibacterial agents can utilize 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide as a privileged starting point. Its documented MIC of 12 µM against Gram-positive bacteria provides a tangible baseline for structure-activity relationship (SAR) studies . The 4-bromo substituent is a key synthetic handle, allowing for rapid diversification via cross-coupling reactions to generate focused libraries for optimizing potency, spectrum, and pharmacokinetic properties. The carbohydrazide moiety further enhances the likelihood of target engagement.

Chemical Biology: Tool for Target Identification via Activity-Based Protein Profiling

The compound's dual functionality makes it an ideal candidate for developing activity-based probes (ABPs). The carbohydrazide group can be used to link the pyrazole core to a reporter tag (e.g., biotin or a fluorophore), while the 4-bromo substituent provides a unique, heavy atom label for identification in mass spectrometry-based proteomics experiments. This approach would allow researchers to identify the biological target(s) responsible for the observed antimicrobial activity and elucidate the mechanism of action.

Agrochemical Research: Synthesis of Novel Fungicidal and Herbicidal Candidates

Given the established bioactivity of pyrazole carbohydrazides, including antifungal and herbicidal properties in related series, this compound is a valuable building block for agrochemical discovery [1]. The 4-bromo group enables the introduction of diverse substituents to fine-tune physicochemical properties like lipophilicity (LogP ~0.1), which is crucial for optimizing foliar uptake and systemic movement in plants. The carbohydrazide can also be further derivatized into hydrazones or other functional groups known to enhance pesticide activity.

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